Cas no 338792-61-3 (4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine)

4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative with notable herbicidal properties. Its molecular structure incorporates a trifluoromethyl group and dichlorophenoxy moiety, contributing to its selective activity against broadleaf weeds. The compound exhibits strong systemic action, ensuring effective translocation within target plants. Its stability under varying environmental conditions enhances field performance, while the dimethylamino group improves bioavailability. This chemical is particularly valued for its residual control and compatibility with integrated pest management systems. Suitable for pre- and post-emergence applications, it demonstrates low phytotoxicity to non-target species when used as directed. Analytical methods confirm its purity and consistency, making it a reliable choice for agricultural formulations.
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine structure
338792-61-3 structure
Product Name:4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
CAS No:338792-61-3
MF:C13H10Cl2F3N3O
MW:352.139211177826
CID:5015272
Update Time:2025-05-19

4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,3-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
    • Bionet1_000961
    • HMS570M03
    • N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine
    • 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
    • Inchi: 1S/C13H10Cl2F3N3O/c1-21(2)12-19-9(13(16,17)18)6-10(20-12)22-8-5-3-4-7(14)11(8)15/h3-6H,1-2H3
    • InChI Key: OURQNELPVKTWLZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1OC1C=C(C(F)(F)F)N=C(N=1)N(C)C)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 373
  • XLogP3: 4.7
  • Topological Polar Surface Area: 38.2

4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670858-1mg
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
338792-61-3 98%
1mg
¥535.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670858-2mg
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
338792-61-3 98%
2mg
¥536.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670858-5mg
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
338792-61-3 98%
5mg
¥573.00 2024-05-18

Additional information on 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Introduction to 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS No. 338792-61-3)

4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known by its CAS number 338792-61-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidines, which are widely studied for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.

The chemical structure of 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is characterized by a pyrimidine core substituted with a 2,3-dichlorophenoxy group and a trifluoromethyl group. These functional groups contribute to the compound's high lipophilicity and stability, making it an attractive candidate for drug development. The presence of the dichlorophenoxy and trifluoromethyl moieties also enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes.

Recent studies have focused on the pharmacological properties of 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine. One notable area of research is its potential as an antiviral agent. In vitro studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways.

In addition to its antiviral properties, 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

The safety profile of 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has also been evaluated in preclinical models. Toxicity studies have shown that this compound exhibits a favorable safety margin, with no significant adverse effects observed at therapeutic concentrations. These findings support the further development of this compound as a potential therapeutic agent.

To advance the clinical application of 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, ongoing research is focused on optimizing its pharmacokinetic properties and identifying suitable drug delivery systems. Formulation strategies are being explored to enhance the bioavailability and stability of the compound, ensuring that it can effectively reach its target tissues in vivo.

In conclusion, 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS No. 338792-61-3) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research in medicinal chemistry. As more data becomes available from preclinical and clinical studies, the full potential of this compound in treating various diseases will become clearer.

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